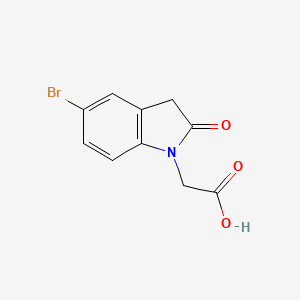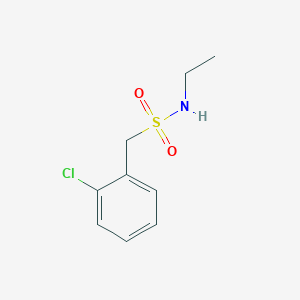![molecular formula C14H12F3NO2 B3162850 2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol CAS No. 882080-12-8](/img/structure/B3162850.png)
2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol
Overview
Description
2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and organic synthesis. This compound is also known as TFAMB and has a molecular formula of C15H12F3NO2.
Scientific Research Applications
TFAMB has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development of cancer. TFAMB has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases.
In addition to its medicinal properties, TFAMB has also been studied for its applications in material science. It has been found to exhibit excellent thermal stability and can be used as a building block for the synthesis of various polymers and materials.
Mechanism of Action
The mechanism of action of TFAMB involves the inhibition of various enzymes such as tyrosine kinases. It binds to the active site of the enzyme and prevents its activity, thereby inhibiting the growth and proliferation of cancer cells. TFAMB also exhibits anti-inflammatory and analgesic properties by inhibiting the production of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TFAMB has been shown to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development of cancer. It has also been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. TFAMB has been shown to be well-tolerated in animal studies and does not exhibit any significant toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of TFAMB is its potent inhibitory activity against various enzymes such as tyrosine kinases. This makes it a potential candidate for the development of novel anti-cancer drugs. TFAMB also exhibits excellent thermal stability, which makes it a useful building block for the synthesis of various polymers and materials.
One of the limitations of TFAMB is its limited solubility in water, which can make it difficult to use in certain applications. TFAMB can also be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of TFAMB. One potential direction is the development of novel anti-cancer drugs based on TFAMB. Further studies are needed to determine the optimal dosage and administration of TFAMB for the treatment of cancer.
Another potential direction is the use of TFAMB as a building block for the synthesis of various polymers and materials. Further studies are needed to optimize the synthesis of TFAMB and to explore its potential applications in material science.
Conclusion:
In conclusion, TFAMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery and material science. TFAMB exhibits potent inhibitory activity against various enzymes such as tyrosine kinases and has anti-inflammatory and analgesic properties. TFAMB has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
properties
IUPAC Name |
2-[[4-(trifluoromethoxy)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)20-12-7-5-11(6-8-12)18-9-10-3-1-2-4-13(10)19/h1-8,18-19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIYVZYUDQESBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)




![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)
![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)

![2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B3162858.png)